molecular formula C20H14BrN3O4 B302967 5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide

5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide

Katalognummer B302967
Molekulargewicht: 440.2 g/mol
InChI-Schlüssel: RWHUUAMFWJFHDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to bind to specific receptors in the body, which can lead to a range of biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of 5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide involves the binding of this compound to specific receptors in the body. This compound has been found to have a high affinity for specific receptors, which can lead to a range of biochemical and physiological effects. The specific receptors that this compound binds to include G protein-coupled receptors and ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide can vary depending on the specific receptors that this compound binds to. Some of the potential biochemical and physiological effects of this compound include:
1. Inhibition of cell growth: 5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide has been found to inhibit the growth of cancer cells in vitro and in animal models.
2. Modulation of neurological activity: 5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide has been found to modulate the activity of specific receptors in the brain, which can lead to a range of neurological effects.
3. Modulation of cardiovascular activity: 5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide has been found to modulate the activity of specific receptors in the heart, which can lead to a range of cardiovascular effects.

Vorteile Und Einschränkungen Für Laborexperimente

5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High affinity for specific receptors: This compound has a high affinity for specific receptors in the body, which can make it a useful tool for studying the activity of these receptors.
2. Wide range of potential applications: This compound has been shown to have potential applications in a range of scientific research areas, including cancer research, neurological research, and cardiovascular research.
Some of the limitations of this compound include:
1. Limited availability: 5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide is not widely available, which can make it difficult to obtain for lab experiments.
2. Limited understanding of mechanism of action: While this compound has been shown to bind to specific receptors in the body, the exact mechanism of action is not fully understood.

Zukünftige Richtungen

There are several future directions for research on 5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide. Some of the potential future directions include:
1. Further studies on the mechanism of action: More research is needed to fully understand the mechanism of action of this compound and how it interacts with specific receptors in the body.
2. Development of new synthetic methods: New synthetic methods for producing this compound could help to increase its availability for lab experiments.
3. Exploration of new scientific research applications: There may be additional scientific research areas where this compound could be useful, and further exploration is needed to identify these potential applications.
4. Development of new analogs: The development of new analogs of this compound could help to improve its potency and selectivity for specific receptors in the body.

Synthesemethoden

The synthesis of 5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide involves several steps. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride, which leads to the formation of 2-methoxybenzoyl chloride. The second step involves the reaction of 2-methoxybenzoyl chloride with 5-(2-furyl)-1,3,4-oxadiazole-2-amine, which leads to the formation of 2-methoxy-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide. The final step involves the reaction of 2-methoxy-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide with bromine, which leads to the formation of 5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide has been widely studied for its potential applications in scientific research. This compound has been shown to have a high affinity for specific receptors in the body, which can lead to a range of biochemical and physiological effects. Some of the potential applications of this compound in scientific research include:
1. Cancer Research: 5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide has been shown to have potential anti-cancer properties. This compound has been found to inhibit the growth of cancer cells in vitro and in animal models.
2. Neurological Research: 5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide has been shown to have potential applications in neurological research. This compound has been found to modulate the activity of specific receptors in the brain, which can lead to a range of neurological effects.
3. Cardiovascular Research: 5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide has been shown to have potential applications in cardiovascular research. This compound has been found to modulate the activity of specific receptors in the heart, which can lead to a range of cardiovascular effects.

Eigenschaften

Produktname

5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide

Molekularformel

C20H14BrN3O4

Molekulargewicht

440.2 g/mol

IUPAC-Name

5-bromo-N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C20H14BrN3O4/c1-26-16-8-7-13(21)11-15(16)18(25)22-14-5-2-4-12(10-14)19-23-24-20(28-19)17-6-3-9-27-17/h2-11H,1H3,(H,22,25)

InChI-Schlüssel

RWHUUAMFWJFHDE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4

Kanonische SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.